Canagliflozin Dimer Impurity is derived from the synthesis of Canagliflozin and is categorized as an impurity due to its presence during the manufacturing process. Its chemical structure can be represented as:
This complex structure indicates its relationship with other compounds in the same class and highlights its potential implications in drug formulation and safety assessments .
The synthesis of Canagliflozin Dimer Impurity typically involves several chemical reactions that create the dimer from its precursor compounds. The methods may include:
The precise conditions for these reactions can vary significantly based on the desired yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for characterizing the synthesized compound .
The molecular formula for Canagliflozin Dimer Impurity is , with a molecular weight of approximately 905.03 g/mol. The structural complexity arises from multiple chiral centers and functional groups that influence its chemical behavior and interactions with biological systems.
Key features of its structure include:
This intricate architecture is essential for its role in pharmaceutical applications .
Canagliflozin Dimer Impurity can participate in various chemical reactions typical for complex organic compounds:
Understanding these reactions is vital for predicting how this impurity behaves under different conditions during drug formulation and storage .
While Canagliflozin Dimer Impurity itself may not have a direct pharmacological action like its parent compound, understanding its mechanism involves examining how it interacts with biological systems indirectly through:
The physical properties of Canagliflozin Dimer Impurity include:
Chemical properties include:
Characterization data such as NMR spectra provide further insights into these properties, confirming structural integrity during quality control processes .
Canagliflozin Dimer Impurity serves several critical applications within scientific research and pharmaceutical development:
These applications underscore its importance in maintaining high standards in pharmaceutical manufacturing .
Canagliflozin is a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor approved globally for managing type 2 diabetes mellitus (T2DM). It exerts its therapeutic effect through a unique insulin-independent mechanism, selectively inhibiting SGLT2 receptors in the proximal renal tubules. This action reduces renal glucose reabsorption by up to 90%, resulting in significant urinary glucose excretion of approximately 100 grams per day. The consequent reduction in plasma glucose levels is accompanied by beneficial effects on body weight (average loss of 2-4%) and blood pressure (systolic reduction of 3-5 mmHg) due to osmotic diuresis and mild natriuresis [1] [3].
Clinically, canagliflozin demonstrates efficacy as monotherapy or in combination with other antidiabetic agents. When added to metformin, the 300 mg dose showed superior glycemic control (HbA1c reduction of 1.16% from baseline) compared to sitagliptin or glimepiride. Beyond glucose-lowering, canagliflozin exhibits cardioprotective benefits, reducing major adverse cardiovascular events by 14% in high-risk patients, and demonstrates renoprotective effects by slowing diabetic kidney disease progression [1] [5] [8].
Impurity profiling represents a critical quality attribute in pharmaceutical development, particularly for complex molecules like canagliflozin. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate rigorous identification, quantification, and control of impurities exceeding threshold levels (typically >0.10% for active substances). Dimer impurities warrant special attention due to their structural complexity, potential toxicological significance, and challenges in analytical separation [7].
During canagliflozin synthesis, impurities arise predominantly from:
The canagliflozin dimer impurity (C₃₆H₂₈F₂S₂; MW: 562.7 g/mol) is chemically designated as 5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene). It belongs to the synthesis-related impurities class, specifically a dimeric side-product formed during the manufacturing process. Structurally, it features a biphenyl core linked through methylene bridges to two modified canagliflozin moieties lacking the glucose component [2].
Regulatory agencies classify this impurity as a qualified non-mutagenic impurity based on comprehensive assessment. Recent in silico QSAR predictions and in vitro testing (Ames test, micronucleus assay) confirmed the absence of mutagenic and clastogenic potential at concentrations up to 500 µg/mL. This classification is significant because it establishes a higher threshold limit (0.5%) compared to mutagenic impurities under ICH M7 guidelines [4].
Table 1: Characterization of Canagliflozin Dimer Impurity
Property | Specification | Analytical Method |
---|---|---|
IUPAC Name | 5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) | NMR, HRMS |
Molecular Formula | C₃₆H₂₈F₂S₂ | Elemental Analysis |
Molecular Weight | 562.7 g/mol | Mass Spectrometry |
Structural Class | Dimeric side-product | - |
Regulatory Status | Qualified non-mutagenic impurity | ICH M7 Classification |
Typical Specification Limit | ≤0.15% | HPLC/UPC² |
Table 2: Analytical Techniques for Dimer Impurity Characterization
Technique | Application | Limitation | Advantage |
---|---|---|---|
Reversed-Phase HPLC | Initial impurity screening | Poor resolution (Rt ~65 min) | Universal detection |
UltraPerformance Convergence Chromatography (UPC²) | Isomeric separation (Rt: 6.5-8.2 min) | Specialized equipment | 6x faster analysis; green chemistry |
Trefoil AMY1 Column | Chiral separation of α/β isomers | Limited loading capacity | USP resolution >2.0 |
Mass Spectrometry | Structural confirmation (m/z 467 [M+Na]⁺) | Quantitative challenges | Orthogonal detection |
The dimer's structural complexity necessitates advanced orthogonal analytical methods. Traditional reversed-phase HPLC requires 65-minute runs with inadequate resolution, whereas modern UltraPerformance Convergence Chromatography (UPC²) achieves baseline separation in 11 minutes using a Trefoil AMY1 column with CO₂-methanol/isopropanol mobile phases. This technique provides superior selectivity (resolution factors: 5.10 for β-isomer, 6.01 for α-isomer) critical for precise quantification at the 0.05% level [7].
Regulatory importance is underscored by:
Structural Diagram Description: The dimer features a central 4,4'-dimethylbiphenyl unit connected at the 3,3'-positions to two 2-(4-fluorophenyl)thiophene groups via methylene (-CH₂-) bridges. This configuration differs fundamentally from canagliflozin's structure, lacking the characteristic glucopyranose moiety and SGLT2-binding elements, explaining its pharmacological inactivity. The symmetrical arrangement of fluorophenyl-thiophene units creates potential π-π stacking interactions that complicate chromatographic separation [2] [7].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7